4-Chloro-5,6-dimethyl-2-phenylpyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cycloaddition Reactions: Involves the formation of new ring structures.
Common Reagents and Conditions
Substitution Reactions: Often use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-phenyl-pyrimidine: Similar structure but with an additional chlorine atom.
5,6-Dimethyl-2-phenyl-pyrimidine: Lacks the chlorine atom at position 4.
2-Phenyl-pyrimidine: Simplified structure without the methyl and chlorine substituents.
Uniqueness
4-Chloro-5,6-dimethyl-2-phenylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and methyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
QZYNVGZXXXRNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C |
Origin of Product |
United States |
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